molecular formula C8H11BrN4O B039701 5-Bromo-3-morpholinopyrazin-2-amine CAS No. 117719-17-2

5-Bromo-3-morpholinopyrazin-2-amine

Cat. No. B039701
CAS RN: 117719-17-2
M. Wt: 259.1 g/mol
InChI Key: CWVGSOUZYXNHLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-3-morpholinopyrazin-2-amine involves intricate chemical reactions highlighting the versatility of pyrazine derivatives. A notable method includes a Suzuki cross-coupling reaction, where an intermediate compound is prepared by condensing pyrazin-2-amine with a halogenated carboxylic acid, mediated by a metal catalyst. This process leads to various pyrazine analogs, confirmed through spectroscopic methods such as NMR and mass spectrometry (Gulraiz Ahmad et al., 2021). Additionally, cyclocondensation reactions and nucleophilic substitutions have been employed to synthesize related morpholine and pyrazine derivatives, showcasing the compound's chemical flexibility (A. Karimian et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis through X-ray diffraction and spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopies provides insights into the stability and electronic properties of the compound. DFT calculations help in understanding the HOMO-LUMO energy gaps, indicating the potential for intramolecular charge transfer and nonlinear optical properties. Such studies reveal the compound's stable molecular structure and significant electron donor groups, contributing to its chemical reactivity and applications in material science (Ö. Tamer et al., 2016).

Scientific Research Applications

Catalytic Applications

5-Bromo-3-morpholinopyrazin-2-amine demonstrates utility in catalytic applications, particularly in palladium-catalyzed reactions. For instance, amination of polyhalopyridines catalyzed by a palladium-xantphos complex prominently yields products with high chemoselectivity and isolated yield, showcasing the potential of this compound in selective amination processes (Jianguo Ji et al., 2003). Similarly, its use in palladium-catalyzed microwave-assisted amination of aryl bromides results in rapid preparation of amino derivatives in good yields, suggesting its effectiveness in facilitating such reactions (Tammy C. Wang et al., 2003).

Synthesis of Derivatives and Complex Molecules

The synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine using this compound is notable. This process involves cyclocondensation and nucleophilic substitution, leading to the formation of compounds with potential pharmacological properties (A. Karimian et al., 2017). Additionally, the compound is involved in the synthesis of 3-pyridinecarboxylates with potential vasodilation properties, indicating its utility in the creation of bioactive molecules (A. S. Girgis et al., 2008).

Environmental and Analytical Applications

This compound plays a role in environmental and analytical chemistry. For example, it is used in the development of a dispersive-magnetic solid-phase extraction technique for the pre-concentration and separation of palladium ions in soil samples. This technique combines flame atomic absorption spectrometry, indicating its applicability in environmental monitoring and analysis (Meng Wang et al., 2018).

Material Science Applications

The compound's involvement in the preparation of various materials is also noteworthy. For instance, it is utilized in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides with potential applications in electronic and nonlinear optical properties. This indicates its relevance in the field of material science, particularly in the development of materials with specific electronic characteristics (Gulraiz Ahmad et al., 2021).

Safety and Hazards

The safety data sheet for 5-Bromo-3-morpholinopyrazin-2-amine indicates that it is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

5-bromo-3-morpholin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVGSOUZYXNHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587503
Record name 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117719-17-2
Record name 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117719-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3,5-dibromopyrazine is reacted with morpholine at 130° C. under pressure yielding 2-amino-3-morpholino-5-bromopyrazine.
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